molecular formula C5H10O5 B565937 (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal CAS No. 6477-44-7

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal

Cat. No.: B565937
CAS No.: 6477-44-7
M. Wt: 150.13
InChI Key: AVGPOAXYRRIZMM-SCSAIBSYSA-N
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Description

Synthesis Analysis

(2S)-2,3,4-Trihydroxy-3-(hydroxymethyl)butanal has been studied for its potential in renewable diesel synthesis. Research by Li et al. (2013) focuses on the hydroxyalkylation/alkylation of 2-methylfuran with butanal, leading to higher yields of diesel when using butanal as a feedstock. The compound’s role in vapor phase butanal condensation was explored by Shen et al. (2012), indicating its significance in chemical catalysis.


Molecular Structure Analysis

The molecular formula of this compound is C5H10O5 . The average mass is 150.130 Da and the monoisotopic mass is 150.052826 Da .

Scientific Research Applications

Renewable Diesel Synthesis

(2S)-2,3,4-Trihydroxy-3-(hydroxymethyl)butanal has been studied for its potential in renewable diesel synthesis. Research by Li et al. (2013) focuses on the hydroxyalkylation/alkylation of 2-methylfuran with butanal, leading to higher yields of diesel when using butanal as a feedstock, demonstrating its relevance in biofuel production (Li et al., 2013).

Chemical Catalysis

The compound's role in vapor phase butanal condensation was explored by Shen et al. (2012), indicating its significance in chemical catalysis. This study highlights how different catalysts affect the production of various products, including butanoic acid and heptanone, in reactions involving butanal (Shen et al., 2012).

Buffer Solutions

A study by Nagaj et al. (2013) discusses the use of tris(hydroxymethyl)aminomethane, a compound structurally related to this compound, in buffer solutions. This study reveals its ability to coordinate with transition metal ions, affecting interactions with biomolecules, which is crucial in biochemical applications (Nagaj et al., 2013).

Synthesis of Biologically Relevant Compounds

Hillaert and van Calenbergh (2005) investigated the synthesis of a versatile building block derived from D-isoascorbic acid, related to this compound, for the production of (dihydro-)N-homo(phyto)ceramides, showcasing its potential in the synthesis of complex biological molecules (Hillaert & van Calenbergh, 2005).

Chemical Synthesis Processes

Patankar and Yadav (2017) explored the synthesis of 2-ethyl-1-hexanol and 2-methyl-1-pentanol from n-butanal, demonstrating the compound's applicability in chemical synthesis processes, particularly in the production of commercially important chemicals (Patankar & Yadav, 2017).

Properties

IUPAC Name

(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGPOAXYRRIZMM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(CO)([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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